

How to differentiate between pathogenic and benign NBAS variants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nabaus*

Cat. No.: *B1230231*

[Get Quote](#)

Technical Support Center: NBAS Variant Analysis

This technical support center provides researchers, scientists, and drug development professionals with guidance on differentiating between pathogenic and benign variants in the NBAS gene.

Frequently Asked Questions (FAQs)

Q1: What is the function of the NBAS protein and what are the clinical manifestations of pathogenic NBAS variants?

The NBAS (Neuroblastoma Amplified Sequence) gene encodes for a protein that is a key component of the syntaxin-18 complex, playing a crucial role in Golgi-to-endoplasmic reticulum (ER) retrograde transport.^{[1][2][3]} Mutations in NBAS are associated with a spectrum of autosomal recessive disorders, primarily Infantile Liver Failure Syndrome 2 (ILFS2) and Short Stature, Optic Nerve Atrophy, and Pelger-Huët Anomaly (SOPH) syndrome.^{[2][4][5][6][7][8]}

Clinical presentations can be diverse and may include:

- Recurrent acute liver failure, often triggered by febrile illness^{[4][9][10]}

- Short stature[6][7]
- Optic nerve atrophy[6][7]
- Pelger-Huët anomaly of granulocytes[6][7][11]
- Skeletal abnormalities[11][12]
- Immunodeficiency[12][13][14][15]
- A recognizable facial profile with features such as a pointed chin and proptosis, giving a progeroid appearance[12][16]

Q2: What are the general principles for classifying NBAS variants?

The classification of NBAS variants follows the framework established by the American College of Medical Genetics and Genomics and the Association for Molecular Pathology (ACMG/AMP). [17][18][19][20] This framework categorizes variants into five classes: Pathogenic, Likely Pathogenic, Uncertain Significance, Likely Benign, and Benign. The classification is based on a weighted combination of evidence from various sources:

- Population Data: The frequency of the variant in large population databases (e.g., gnomAD).
- Computational and Predictive Data: In silico tools that predict the effect of a variant on protein function.
- Functional Data: Results from experimental assays that assess the impact of the variant on protein function.
- Segregation Data: The pattern of inheritance of the variant within a family with affected members.
- Allele Data: The location of the variant and its co-occurrence with other variants.
- Other Databases: Information from curated variant databases like ClinVar and the Human Gene Mutation Database (HGMD).

Q3: How do genotype and phenotype correlate in NBAS-related disorders?

Genotype-phenotype correlations in NBAS-associated disorders are emerging. The location and type of variant can influence the clinical presentation. For instance, severe liver involvement is often associated with variants located in the N-terminal and Sec39 domains of the NBAS protein.^{[16][21]} Conversely, milder liver phenotypes and immunodeficiency have been linked to variants in the N-terminal and C-terminal regions.^{[16][21]} It has been observed that homozygous loss-of-function variants have not been reported, suggesting that a complete absence of NBAS protein may be lethal.^[16] The p.Arg1914His variant, when homozygous, is frequently associated with SOPH syndrome, particularly in the Yakut population due to a founder effect.^[21]

Troubleshooting Guides

Problem: An NBAS variant of uncertain significance (VUS) has been identified. How can its pathogenicity be further investigated?

When a VUS is identified, a multi-pronged approach is necessary to move towards a more definitive classification.

Step 1: In-depth Computational Analysis

Utilize a suite of in silico prediction tools to gain supporting evidence. It is crucial to use multiple tools with different algorithms as their predictions can vary.

Table 1: In Silico Prediction Tools for Variant Analysis

Tool Category	Tool Name	Principle	Typical Interpretation of Output Score
Splicing	SpliceAI	Predicts splice junctions from a sequence.	Score > 0.8 suggests a strong likelihood of splicing impact.
Missense	REVEL	An ensemble method combining multiple tool scores.	Higher scores (closer to 1) indicate a higher likelihood of being pathogenic.
Missense	CADD	Integrates multiple annotations into a single score.	Higher scaled C-scores (e.g., >20) suggest a more deleterious variant.
Conservation	GERP++	Measures evolutionary conservation at a specific position.	Higher scores indicate greater conservation and a higher likelihood of pathogenicity if substituted.
Conservation	phyloP	Measures evolutionary conservation based on alignment.	Positive scores indicate conservation; higher scores suggest greater significance.

Note: The performance of these tools can be gene-specific, and their predictions should be considered as supporting, not standalone, evidence.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Step 2: Functional Assessment

Conduct functional assays to directly measure the impact of the variant on protein function.

- **Western Blotting:** To assess the levels of NBAS protein and its interaction partner, p31. Reduced levels of either protein can be indicative of a pathogenic variant.[\[9\]](#)[\[26\]](#)

- Minigene Splicing Assay: For intronic or synonymous variants that are predicted to affect splicing, a minigene assay can confirm aberrant splicing.[1][27][28][29]
- Cellular Localization Studies: To determine if the variant affects the proper localization of the NBAS protein to the Golgi and ER.
- Assessment of ER Stress Markers: Given NBAS's role in ER-Golgi transport, pathogenic variants may lead to ER stress. Measuring markers of the unfolded protein response (UPR) can provide functional evidence.

Step 3: Family Segregation Analysis

If family members are available, perform segregation analysis to see if the variant cosegregates with the disease phenotype.

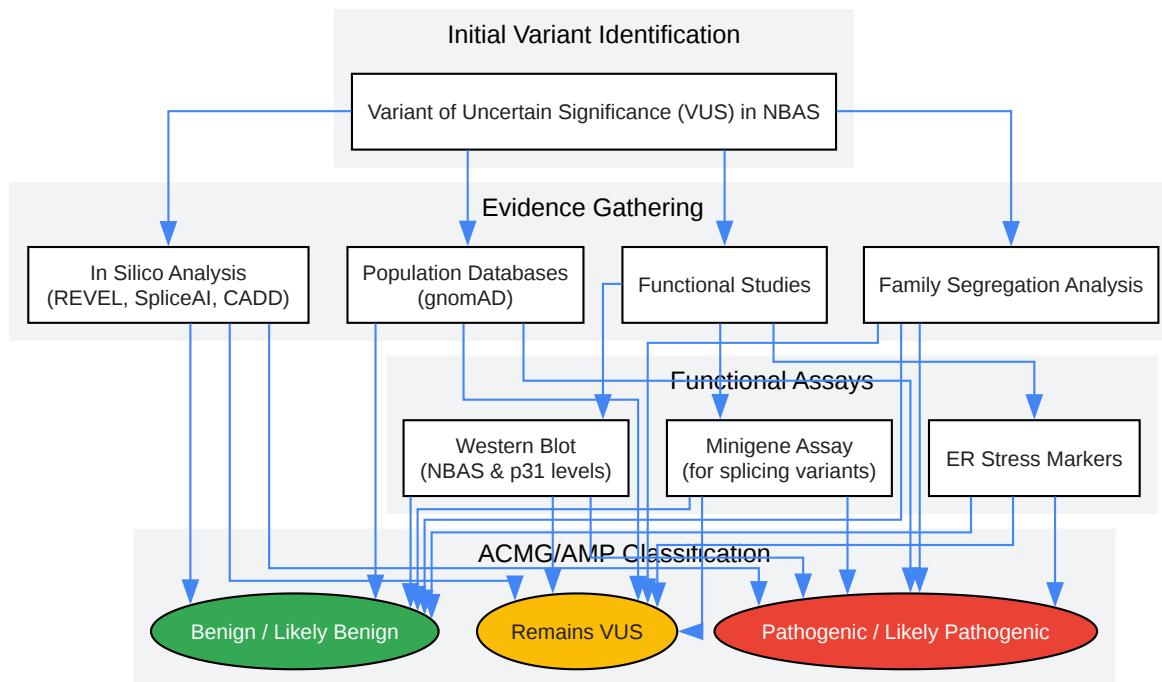
Problem: A novel NBAS splicing variant is predicted. How can its effect be experimentally validated?

Experimental Protocol: Minigene Splicing Assay

This assay assesses the impact of a variant on pre-mRNA splicing in a cellular context.

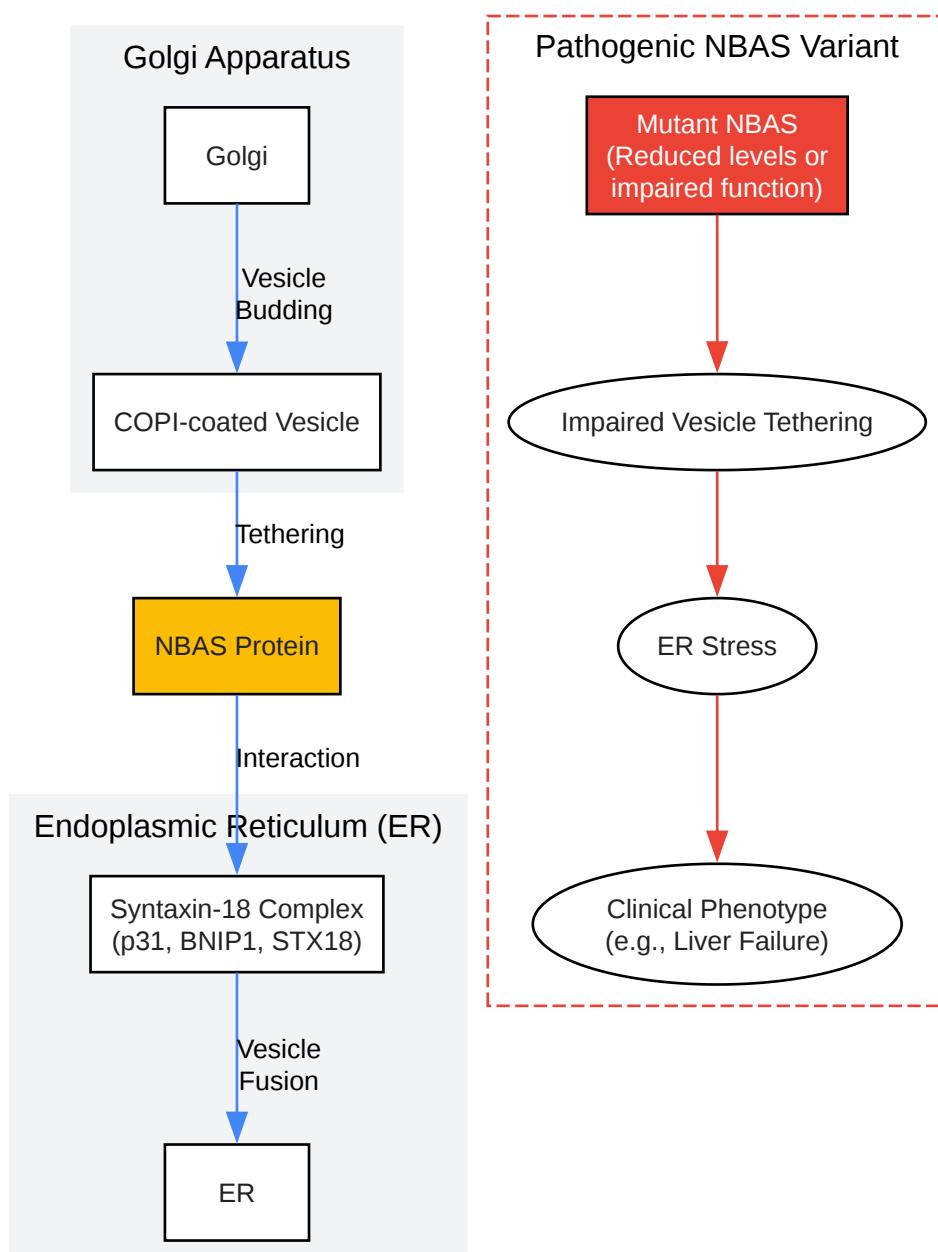
Methodology:

- Construct Design: A minigene construct is created containing the exon with the putative splice site variant and its flanking intronic sequences. This fragment is cloned into a splicing vector (e.g., pSPL3) that contains upstream and downstream exons and a promoter for expression in mammalian cells.
- Site-Directed Mutagenesis: If starting with a wild-type construct, introduce the specific variant of interest using site-directed mutagenesis.
- Cell Culture and Transfection: Transfect a suitable mammalian cell line (e.g., HEK293T) with the wild-type and mutant minigene constructs.
- RNA Extraction and RT-PCR: After 24-48 hours of expression, extract total RNA from the transfected cells. Perform reverse transcription-polymerase chain reaction (RT-PCR) using


primers specific to the vector's exons to amplify the spliced mRNA products.

- **Analysis of Splicing Products:** Analyze the RT-PCR products by gel electrophoresis. A change in the size of the amplified fragment from the mutant construct compared to the wild-type indicates altered splicing (e.g., exon skipping, intron retention).
- **Sequence Verification:** Sequence the RT-PCR products to precisely identify the nature of the aberrant splicing event.

Table 2: Interpreting Minigene Assay Results


Observation	Interpretation
Single band of expected size in both WT and mutant	The variant does not affect splicing in this context.
Smaller band in mutant	Suggests exon skipping.
Larger band in mutant	Suggests intron retention.
Multiple bands in mutant	Suggests the use of cryptic splice sites.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the classification of NBAS variants of uncertain significance.

[Click to download full resolution via product page](#)

Caption: Role of NBAS in Golgi-to-ER retrograde transport and the impact of pathogenic variants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. NBAS protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Neuroblastoma amplified sequence gene mutation: A rare cause of recurrent liver failure in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asploro.com [asploro.com]
- 6. Severe SOPH syndrome due to a novel NBAS mutation in a 27-year-old woman-Review of this pleiotropic, autosomal recessive disorder: Mystery solved after two decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.udd.cl [repositorio.udd.cl]
- 8. sequencing.com [sequencing.com]
- 9. Biallelic Mutations in NBAS Cause Recurrent Acute Liver Failure with Onset in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NBAS pathogenic variants: Defining the associated clinical and facial phenotype and genotype-phenotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Standards and Guidelines for the Interpretation of Sequence Variants: A Joint Consensus Recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nhidong.org.vn [nhidong.org.vn]
- 19. 3billion.io [3billion.io]

- 20. Standards and guidelines for the interpretation of sequence variants: a joint consensus recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.unito.it [iris.unito.it]
- 22. Evaluation of in silico predictors on short nucleotide variants in HBA1, HBA2, and HBB associated with haemoglobinopathies | eLife [elifesciences.org]
- 23. medrxiv.org [medrxiv.org]
- 24. Evaluation of in silico tools for pathogenicity prediction of missense variants in the diagnostic laboratory — Research projects [nshcs.hee.nhs.uk]
- 25. Interpreting missense variants: comparing computational methods in human disease genes CDKN2A, MLH1, MSH2, MECP2, and tyrosinase (TYR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Distinct diagnostic trajectories in NBAS-associated acute liver failure highlights the need for timely functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A novel splicing variant in NBAS identified by minigene assay causes infantile liver failure syndrome type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | A novel splicing variant in NBAS identified by minigene assay causes infantile liver failure syndrome type 2 [frontiersin.org]
- To cite this document: BenchChem. [How to differentiate between pathogenic and benign NBAS variants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230231#how-to-differentiate-between-pathogenic-and-benign-nbas-variants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com